1-(2-Chloroethyl)piperazine Hydrochloride (1-(2-CEP) Hydrochloride) is a chemical compound synthesized through various documented methods. One method involves the reaction of piperazine with 2-chloroethylamine in the presence of a suitable acid, such as hydrochloric acid.
Following synthesis, researchers employ various techniques to characterize the compound. These techniques include:
Research suggests that 1-(2-CEP) Hydrochloride may have potential applications in various scientific fields, including:
1-(2-Chloroethyl)piperazine hydrochloride is a chemical compound with the molecular formula C₆H₁₄Cl₂N₂ and a molecular weight of approximately 185.09 g/mol. It is classified as a piperazine derivative, characterized by the presence of a chloroethyl group attached to the nitrogen atom of the piperazine ring. This compound is often encountered in pharmaceutical research and has potential applications in various fields, including medicinal chemistry and biochemistry .
Studies suggest CEP hydrochloride acts as an H1 histamine receptor antagonist []. Histamine receptors are involved in allergic reactions and inflammatory processes. Blocking these receptors with CEP hydrochloride could potentially provide anti-allergic and anti-inflammatory effects. Additionally, some research suggests potential antidepressant activity, but the mechanism is not fully understood [].
These reactions are critical for modifying the compound's properties and enhancing its biological efficacy.
Research indicates that 1-(2-Chloroethyl)piperazine hydrochloride exhibits various biological activities. It has been studied for its potential as an antitumor agent, primarily due to its ability to alkylate DNA, which can lead to cytotoxic effects on cancer cells. Additionally, it has shown promise in modulating neurotransmitter systems, potentially impacting conditions such as anxiety and depression .
Several synthesis methods have been developed for 1-(2-Chloroethyl)piperazine hydrochloride:
python# General reactionPiperazine + 2-Chloroethyl chloride → 1-(2-Chloroethyl)piperazine
These methods provide flexibility in terms of yield and purity depending on the specific requirements of the application.
1-(2-Chloroethyl)piperazine hydrochloride finds applications across various domains:
Interaction studies involving 1-(2-Chloroethyl)piperazine hydrochloride focus on its binding affinity and activity against various biological targets. Notably, it has been assessed for interactions with receptors involved in neurotransmission and as a potential inhibitor of specific enzymes related to cancer progression. These studies are crucial for understanding its pharmacological profile and therapeutic potential .
Several compounds share structural similarities with 1-(2-Chloroethyl)piperazine hydrochloride. Below is a comparison highlighting their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(3-Chloropropyl)piperazine | C₆H₁₄ClN₂ | Longer alkyl chain; potential for different biological activity. |
| N-(2-Chloroethyl)ethanolamine | C₅H₁₃ClN | Different amine structure; used in different therapeutic contexts. |
| 1-(2-Bromoethyl)piperazine | C₆H₁₄BrN₂ | Bromine substituent; may exhibit different reactivity profiles. |
These compounds demonstrate variations in their side chains or halogen substituents, leading to distinct chemical reactivities and biological activities.
1-(2-chloroethyl)piperazine hydrochloride exists in different salt forms, with the monohydrochloride being the most commonly referenced form in analytical studies [1] [2] [3]. The molecular formula for the monohydrochloride salt is C₆H₁₄Cl₂N₂, representing the addition of one hydrogen chloride molecule to the free base [1] [3] [4]. The free base itself has the molecular formula C₆H₁₃ClN₂ [5].
Table 1: Molecular Formula and Weight Data for Different Forms
| Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Free base | C₆H₁₃ClN₂ | 148.63 | 61308-25-6 |
| Monohydrochloride | C₆H₁₄Cl₂N₂ | 185.09 | 54267-47-9 |
| Dihydrochloride | C₆H₁₅Cl₃N₂ | 221.56 | 53502-60-6 |
The molecular weight of 185.09 grams per mole for the monohydrochloride form has been consistently reported across multiple analytical sources [1] [3] [4]. The precision of this value to four significant figures reflects the accuracy achieved through modern analytical techniques, with variations typically occurring only in the fourth decimal place across different analytical laboratories [1] [3].
The piperazine ring in 1-(2-chloroethyl)piperazine hydrochloride adopts a chair conformation, which represents the thermodynamically most favorable arrangement [6] [7] [8]. This chair conformation is consistent with the general behavior of six-membered saturated heterocycles containing nitrogen atoms [6] [9]. The piperazine ring can be described structurally as cyclohexane with the 1- and 4-CH₂ groups replaced by nitrogen atoms [6].
In the chair conformation, the two nitrogen atoms occupy positions that allow for optimal spacing and minimal steric hindrance [8] [9]. The 2-chloroethyl substituent attached to one nitrogen atom preferentially occupies an equatorial position to minimize steric interactions [9] [10]. This equatorial preference for substituents on piperazine rings has been confirmed through infrared spectroscopic measurements and electric dipole moment studies [9].
The compound exhibits no defined stereocenters, rendering it achiral [11]. The absence of stereochemical complexity is typical for simple piperazine derivatives where substituents do not create asymmetric carbon centers [11]. The molecular structure demonstrates C₁ symmetry due to the presence of the chloroethyl substituent, which breaks the inherent C₂ᵥ symmetry of unsubstituted piperazine [12] [6].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 1-(2-chloroethyl)piperazine hydrochloride through characteristic chemical shift patterns [13] [14]. The piperazine ring protons in ¹H Nuclear Magnetic Resonance typically appear as complex multiplets in the range of 2.5 to 3.8 parts per million, reflecting the chair conformation dynamics [14] [8].
Table 2: Characteristic ¹H Nuclear Magnetic Resonance Chemical Shifts
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Piperazine CH₂ (N-1) | 2.6-2.8 | Broad multiplet | 4H |
| Piperazine CH₂ (N-4) | 3.0-3.2 | Broad multiplet | 4H |
| -CH₂CH₂Cl | 2.7-2.9 | Triplet | 2H |
| -CH₂CH₂Cl | 3.6-3.8 | Triplet | 2H |
| Secondary amine NH | 1.8-2.2 | Broad singlet | 1H |
The chloroethyl side chain exhibits characteristic splitting patterns, with the methylene group adjacent to nitrogen appearing as a triplet around 2.7-2.9 parts per million, while the methylene bearing the chlorine atom resonates further downfield at 3.6-3.8 parts per million [14]. In the protonated hydrochloride salt form, the secondary nitrogen becomes quaternized, leading to significant broadening of adjacent proton signals due to rapid exchange phenomena [14] [8].
¹³C Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments within the molecule [14]. The piperazine ring carbons typically appear between 45-50 parts per million, while the chloroethyl carbons show characteristic chemical shifts around 58 parts per million for the carbon adjacent to nitrogen and approximately 41 parts per million for the chlorine-bearing carbon [14].
Mass spectrometric fragmentation of 1-(2-chloroethyl)piperazine hydrochloride follows predictable patterns characteristic of piperazine derivatives [15] [16]. The molecular ion peak appears at mass-to-charge ratio 185 for the protonated monohydrochloride form, with characteristic isotope patterns reflecting the presence of chlorine atoms [1] [3].
Table 3: Major Mass Spectrometric Fragmentation Patterns
| Fragment m/z | Proposed Structure | Relative Intensity | Loss from Molecular Ion |
|---|---|---|---|
| 185 | [M+H]⁺ | Variable | - |
| 149 | Loss of HCl | Moderate | -36 |
| 113 | Loss of CH₂CH₂Cl | High | -72 |
| 86 | Piperazine core | High | -99 |
| 58 | CH₂CH₂Cl⁺ | Low | +58 fragment |
The base peak typically corresponds to the piperazine ring fragment at mass-to-charge ratio 86, formed through alpha cleavage adjacent to the nitrogen atom [16]. This fragmentation pattern is characteristic of aliphatic amines, where carbon-carbon bonds nearest to nitrogen undergo preferential cleavage [16]. The chloroethyl fragment can also be observed as a separate ion at mass-to-charge ratio 58, providing additional structural confirmation [15].
Infrared spectroscopy of 1-(2-chloroethyl)piperazine hydrochloride reveals characteristic absorption bands that confirm the presence of specific functional groups [17] [18]. The spectrum exhibits distinct features associated with both the piperazine ring system and the hydrochloride salt formation [17] [18].
Table 4: Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Intensity | Description |
|---|---|---|---|
| 3180-3030 | N-H⁺ stretch | Strong | Protonated amine |
| 2950-2850 | C-H stretch | Strong | Aliphatic CH₂ |
| 2625-2500 | N-H⁺ stretch | Medium | Salt form |
| 1620-1560 | N-H⁺ deformation | Medium | Quaternary ammonium |
| 1470-1450 | CH₂ deformation | Medium | Methylene groups |
| 800-750 | C-Cl stretch | Weak | Carbon-chlorine bond |
The hydrochloride salt formation is clearly evidenced by the appearance of broad absorption bands in the 3180-3030 wavenumber region, characteristic of protonated amine stretching vibrations [18]. Additional salt-related bands appear between 2625-2500 wavenumber, confirming the ionic nature of the compound [18]. The carbon-chlorine stretching vibration appears as a weak but distinctive band in the 800-750 wavenumber region [19].
The International Chemical Identifier for 1-(2-chloroethyl)piperazine hydrochloride provides a standardized representation of its molecular structure [2] . The complete International Chemical Identifier string is: InChI=1S/C6H13ClN2.ClH/c7-1-4-9-5-2-8-3-6-9;/h8H,1-6H2;1H [2] .
This identifier encodes the connectivity of atoms within the molecule, specifying the piperazine ring structure with the 2-chloroethyl substituent attached to one nitrogen atom [2]. The semicolon separator distinguishes between the organic base and the hydrogen chloride component [2].
The corresponding International Chemical Identifier Key is XIBJAEUNYGEDAU-UHFFFAOYSA-N . This compressed hash representation provides a unique 27-character identifier that facilitates database searches and chemical informatics applications . The Key format consists of three blocks separated by hyphens, with the first block encoding connectivity, the second block representing stereochemistry, and the final character indicating the International Chemical Identifier version .
The Simplified Molecular Input Line Entry System notation for 1-(2-chloroethyl)piperazine hydrochloride is ClCCN1CCNCC1.Cl [1] [2] [3]. This linear notation efficiently represents the three-dimensional molecular structure in a text-readable format suitable for computational applications [1] [2].
The notation begins with the chloroethyl substituent (ClCC), followed by the nitrogen connection (N1), and then traces the piperazine ring (CCNCC1) [1]. The period separator distinguishes the organic component from the chloride counterion [1] [2]. This systematic representation allows for unambiguous structural interpretation and facilitates chemical database searching [2] [3].
Alternative Simplified Molecular Input Line Entry System representations include the canonical form: C1CN(CCN1)CCCl.Cl . This format emphasizes the cyclic nature of the piperazine ring by placing the ring closure at the beginning of the notation .
Multiple Chemical Abstracts Service registry numbers exist for different forms of 1-(2-chloroethyl)piperazine, reflecting the various salt forms and hydration states encountered in chemical literature [1] [2] [4] [21]. The primary registry numbers are systematically assigned based on the specific molecular composition and stoichiometry [1] [4] [21].
Table 5: Chemical Abstracts Service Registry Numbers for Different Forms
| CAS Number | Chemical Form | Molecular Formula | Source References |
|---|---|---|---|
| 54267-47-9 | Monohydrochloride | C₆H₁₄Cl₂N₂ | Multiple suppliers |
| 53502-60-6 | Dihydrochloride | C₆H₁₅Cl₃N₂ | Historical literature |
| 61308-25-6 | Free base | C₆H₁₃ClN₂ | PubChem database |